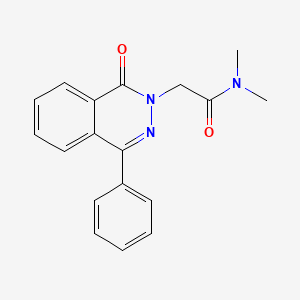![molecular formula C25H21N3O2 B5651551 4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5651551.png)
4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including "4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline," often involves palladium-catalyzed oxidative carbonylation processes or related methodologies. Costa et al. (2004) described a palladium-catalyzed cyclization-alkoxycarbonylation approach for synthesizing quinoline derivatives, highlighting the versatility of palladium catalysis in forming complex heterocyclic structures under oxidative conditions (Costa et al., 2004). Additionally, Kobayashi et al. (2006) developed a method for synthesizing diaminopyrrolo[1,2-a]quinoline derivatives, which might offer insights into analogous processes for synthesizing the target compound (Kobayashi et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of fused benzene and pyridine rings, which form the quinoline core. This core structure is further modified by substituents that significantly influence the molecule's electronic and spatial configuration. Guillon et al. (2018) investigated the crystal structure and anti-leukemic activity of a related quinoline compound, providing valuable data on the structural aspects and potential bioactivity of such molecules (Guillon et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions, which allow for the introduction of diverse functional groups. For instance, reactions involving aminopyrimidines with dimethylaminomethylenetetralone have been explored to synthesize pyrimidoquinolines, indicating the synthetic flexibility of the quinoline scaffold (Quiroga et al., 2001).
Physical Properties Analysis
The physical properties of "this compound" and related compounds are influenced by their molecular structure. Factors such as molecular weight, crystallinity, solubility, and melting point are crucial for understanding the material aspects of these compounds. Experimental and theoretical characterization of similar organic salts and compounds provides insight into their physical characteristics, including solubility and crystalline structure (Faizi et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, stability, and interactions with other molecules, stem from their conjugated system and the electronic effects of their substituents. The synthetic versatility of quinoline, enabling the generation of structurally diverse derivatives, plays a significant role in their biological and pharmacological activities. Vr and Lee (2011) discussed the broad spectrum of biological and biochemical activities of quinoline-based compounds, emphasizing their importance in medicinal chemistry (Vr & Lee, 2011).
特性
IUPAC Name |
(3-phenylmethoxyazetidin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(28-15-20(16-28)30-17-18-6-2-1-3-7-18)22-14-24(19-10-12-26-13-11-19)27-23-9-5-4-8-21(22)23/h1-14,20H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSKFAZFZFENPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5651474.png)
![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5651476.png)
![N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride](/img/structure/B5651477.png)
![1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5651482.png)
![2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5651490.png)
![N-[(1-methylpiperidin-3-yl)methyl]-6-oxo-N-(2-phenylethyl)-1,6-dihydropyridine-2-carboxamide](/img/structure/B5651500.png)
![3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5651507.png)
![3-(2-methoxyphenyl)-5-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,4-oxadiazole](/img/structure/B5651521.png)
![2-ethyl-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5651522.png)

![N-[(5-chloro-2-thienyl)sulfonyl]benzamide](/img/structure/B5651534.png)
![N-(2,3-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5651538.png)

